7-Chloro-2-cyclopropyl-1,3-benzothiazole
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Overview
Description
7-Chloro-2-cyclopropyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-cyclopropyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with cyclopropyl ketone in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-cyclopropyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Chloro-2-cyclopropyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-benzothiazole: Similar structure but lacks the cyclopropyl group.
3-Chloro-1,2-benzisothiazole: Different position of the chlorine atom and a different ring structure.
2-Cyclopropyl-1,3-benzothiazole: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both a chlorine atom and a cyclopropyl group in 7-Chloro-2-cyclopropyl-1,3-benzothiazole makes it unique compared to other benzothiazole derivatives
Properties
Molecular Formula |
C10H8ClNS |
---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
7-chloro-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
GRAZNSGGFYHOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C(=CC=C3)Cl |
Origin of Product |
United States |
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